![molecular formula C7H6N2O2S2 B15124600 1,3-Benzothiazole-5-sulfonamide CAS No. 21262-99-7](/img/structure/B15124600.png)
1,3-Benzothiazole-5-sulfonamide
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Overview
Description
1,3-Benzothiazole-5-sulfonamide is an aromatic heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}(\text{SO}_2\text{R}) + \text{HCl} + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it targets proteins involved in apoptosis, promoting cancer cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Lacks the sulfonamide group but shares the benzothiazole core.
2-Aminobenzothiazole: Contains an amino group instead of a sulfonamide group.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness
1,3-Benzothiazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.
Biological Activity
1,3-Benzothiazole-5-sulfonamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound through a review of recent studies, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods. Recent advancements in synthetic techniques have improved yields and purity levels of benzothiazole derivatives, facilitating their biological evaluation .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. In vitro assays reported inhibition zones exceeding 30 mm at certain concentrations, indicating strong antibacterial activity .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 32.00 ± 1.73 |
Escherichia coli | 28.00 ± 2.00 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including gastrointestinal cancers. The mechanism involves inducing apoptosis through the activation of caspases (caspase-3, -8, and -9), which are critical in programmed cell death pathways .
Case Study:
In a study involving AGS gastric cancer cells, treatment with this compound at concentrations of 40 and 100 µg/mL resulted in significant increases in caspase expression compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented as well. It has shown promise in reducing inflammation markers in various models. Comparative studies indicate that its anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in inflammatory pathways.
- Receptor Modulation: It has been shown to modulate receptors associated with pain and inflammation.
Computational Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII). These studies provide insights into the interactions at the molecular level that contribute to its biological activities .
Properties
CAS No. |
21262-99-7 |
---|---|
Molecular Formula |
C7H6N2O2S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11) |
InChI Key |
PUQJWRIJAQIXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=CS2 |
Origin of Product |
United States |
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